SIS1 protein, a type II heat shock protein, is a crucial co-chaperone in the cellular stress response, particularly in the context of protein misfolding and aggregation. It is primarily found in Saccharomyces cerevisiae, commonly known as baker's yeast. This protein plays a significant role in modulating the activity of the heat shock protein 70 family, which is essential for protein folding and protection against stress-induced damage. SIS1 is classified as a member of the DnaJ family of proteins, which are characterized by their J-domain that facilitates the interaction with heat shock proteins.
SIS1 is encoded by the SIS1 gene located on chromosome XIV of S. cerevisiae. Its classification as a J-protein places it within a broader family of proteins that are involved in regulating the activity of heat shock proteins, specifically Hsp70. This classification highlights its role in cellular processes related to protein homeostasis and stress response mechanisms
The synthesis of SIS1 involves standard eukaryotic transcription and translation processes. The SIS1 gene is transcribed into messenger RNA, which is then translated into the SIS1 protein in the cytoplasm. Techniques such as stable isotope labeling by amino acids in cell culture (SILAC) have been employed to study SIS1's synthesis and degradation rates, providing insights into its dynamics under various cellular conditions
The SIS1 protein consists of several key structural features typical of J-proteins:
Experimental data indicate that SIS1 has a molecular weight of approximately 30 kDa and an isoelectric point around 5.2, which suggests it is slightly acidic under physiological conditions . The structural configuration allows SIS1 to effectively interact with misfolded proteins and facilitate their refolding or degradation.
SIS1 participates in various biochemical reactions primarily related to protein folding and stabilization. Its interaction with Hsp70 involves:
These reactions are vital during cellular stress conditions where misfolded proteins accumulate .
The mechanism by which SIS1 operates involves several steps:
These properties contribute to its functionality as a chaperone under various physiological conditions.
SIS1 has several important applications in scientific research:
Research continues to explore its potential therapeutic applications in enhancing cell survival under stress conditions .
SIS1 (SIt4 Suppressor 1) is an essential Saccharomyces cerevisiae molecular chaperone belonging to the Hsp40 (DnaJ) family. Its discovery stemmed from its identification as a high-copy suppressor of growth defects in yeast strains harboring mutations in the SIT4 phosphatase gene [1] [6]. Bioinformatics and biochemical analyses reveal that SIS1 shares significant evolutionary conservation with bacterial DnaJ proteins, particularly within its N-terminal and C-terminal regions. Approximately 32% amino acid identity exists between SIS1 and Escherichia coli DnaJ within these terminal domains, underscoring deep conservation of core chaperone elements across evolutionary lineages [1] [4] [5]. This homology is most pronounced within the critically important J-domain (see Section 1.2), which contains the signature HPD tripeptide motif essential for Hsp70 interaction and ATPase stimulation. This motif is universally conserved among DnaJ homologs from bacteria to humans and is indispensable for SIS1 function in vivo [1] [10]. Notably, the central region of SIS1 (roughly the middle third) diverges significantly from bacterial DnaJ and harbors unique structural features critical for its specialized functions in yeast [1].
SIS1 exhibits a modular architecture characteristic of Type II Hsp40 proteins, comprising several functionally distinct domains:
N-terminal J-domain (residues ~1-70): This highly conserved domain adopts a characteristic four-helix bundle structure. Its primary function is to bind and allosterically regulate cytosolic Hsp70 partners (primarily Ssa1 in yeast). The J-domain stimulates the ATPase activity of Hsp70, facilitating the conformational change necessary for stable substrate binding [1] [6] [9]. Mutations within the HPD motif (e.g., H34Q) abolish SIS1 function and are lethal, proving its essential role as an Hsp70 cochaperone [10].
Glycine-rich Region (residues ~71-170): This flexible linker region connects the J-domain to the C-terminal substrate-binding domain. Unique to SIS1 compared to bacterial DnaJ, this region is subdivided into two distinct segments:
Table 1: Domain Architecture of SIS1 Compared to Ydj1 and E. coli DnaJ
Feature | SIS1 (Type II Hsp40) | Ydj1 (Type I Hsp40) | E. coli DnaJ |
---|---|---|---|
J-domain | Yes (Essential) | Yes | Yes |
Glycine-rich Reg. | Yes (G/F + G/M) | Yes (Shorter G/F) | No |
Cysteine-rich Reg. | No | Yes (Zn finger-like) | Yes |
Substrate Domain | Double β-barrel CTD | Double β-barrel CTD | Double β-barrel CTD |
Dimerization | C-terminal motif | Not characterized | C-terminal motif |
Essential in Yeast | Yes | No | N/A |
The S. cerevisiae cytosol/nucleus harbors multiple Hsp40s partnering with Hsp70 Ssa. SIS1 and Ydj1 represent the most prominent examples of functionally distinct Type II and Type I Hsp40s, respectively. Despite sharing the core J-domain + CTD architecture and partnering with Ssa1, they exhibit significant structural and functional divergence:
Domain Structure Differences: The most striking difference is the presence of a zinc finger-like cysteine-rich domain (CRD) in Ydj1 (Type I), located between its G/F region and CTD. This domain, absent in SIS1 (Type II), significantly enhances Ydj1's ability to bind and stabilize certain unfolded substrates, particularly preventing the aggregation of proteins like firefly luciferase [4] [7]. Conversely, SIS1 possesses a more extensive and functionally subdivided glycine-rich region (G/F + G/M) compared to Ydj1 [3].
Functional Specialization and Redundancy:
The advent of deep learning-based protein structure prediction, exemplified by AlphaFold, provides powerful insights into SIS1's structure and potential dynamics, complementing experimental data like X-ray crystallography:
High-Confidence Dimer Model: AlphaFold predictions for SIS1 align remarkably well with the experimentally determined dimeric structure, showing high confidence (pLDDT > 90) for the core J-domain, G/F, G/M, and CTD regions [2] [6]. The predicted model confirms the U-shaped architecture and the critical role of the C-terminal residues (337-352) in forming the dimer interface [9].
Glycine-rich Region Flexibility: AlphaFold predictions typically show lower confidence (pLDDT ~70-85) for parts of the G/F and G/M regions [2]. This lower confidence correlates with the experimentally observed flexibility and lack of defined secondary structure in these glycine-rich linkers [1] [9]. This intrinsic flexibility is likely crucial for SIS1's function, allowing the J-domain and CTD to sample different spatial configurations relative to each other. This could facilitate interactions with diverse partners (Hsp70, substrates, other chaperones) and enable the "presentation" of bound substrates to Hsp70 within the central cleft.
Substrate Binding Cleft: The AlphaFold model vividly depicts the large, positively charged and hydrophobic cleft formed between the two CTDs of the dimer [2] [9]. This cleft is predicted to be the primary site for binding exposed hydrophobic stretches of non-native polypeptides. The flexibility of the glycine-rich regions might allow the dimer to "scoop" or "cradle" substrates of varying sizes within this cleft.
Implications for Hsp70 Interaction: The AlphaFold structure, combined with biochemical data, supports a model where the SIS1 dimer acts as a central hub. Substrates bind within the CTD cleft. The flexible linker allows the J-domains, positioned near the opening of the cleft, to engage Hsp70 (Ssa1). This spatial arrangement facilitates the efficient transfer of the substrate from SIS1 to the peptide-binding domain of ATP-hydrolyzed Hsp70, a process critical for productive folding or degradation [9] [10]. The dynamics predicted by the low-confidence regions in the glycine-rich linkers might be essential for coordinating this handoff.
Essential Interactions: AlphaFold predictions support experimental findings that dimerization is non-negotiable for function. Truncations or mutations disrupting dimerization (e.g., Δ352-352) would collapse the functional cleft and impair substrate handling [9] [10]. Similarly, the integrity of the J-domain helix II (containing HPD) and the hydrophobic patches in the CTD are highlighted as high-confidence, stable elements essential for partner interactions.
Table 2: AlphaFold Predictions for SIS1 Domains and Functional Implications
Domain/Region | AlphaFold Confidence (pLDDT) | Predicted Structural Features | Functional Implications |
---|---|---|---|
J-domain (1-70) | Very High (>90) | Stable 4-helix bundle | Rigid domain for Hsp70 (Ssa1) docking via HPD motif. Essential for ATPase stimulation. |
G/F Region (71-120) | Medium-High (70-85) | Flexible, likely disordered | Determinant for specific interactions (e.g., prions). Allows J-domain positioning. |
G/M Region (121-170) | Medium (70-80) | Flexible, likely disordered | Contributes to substrate binding/transfer efficiency. Allows CTD positioning. |
CTD (Domain I/II, 171-336) | Very High (>90) | Stable double β-sandwich | Forms dimer interface and hydrophobic substrate binding cleft. Binds non-native polypeptides. |
Dimer Motif (337-352) | High (>85) | Extended β-strand / loop | Mediates stable homodimerization. Essential for cleft formation and function. |
Full Dimer | N/A | U-shaped architecture with cleft | Central hub for substrate capture and handoff to Hsp70. Flexibility enables functional coordination. |
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